molecular formula C12H16O2 B13779873 2-(2-Furylmethylene)heptan-1-al CAS No. 67801-21-2

2-(2-Furylmethylene)heptan-1-al

Cat. No.: B13779873
CAS No.: 67801-21-2
M. Wt: 192.25 g/mol
InChI Key: VYGHECBPCQNYIS-PKNBQFBNSA-N
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Description

2-(2-Furylmethylene)heptan-1-al is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a furan ring attached to a heptanal chain through a methylene bridge

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67801-21-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)heptanal

InChI

InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+

InChI Key

VYGHECBPCQNYIS-PKNBQFBNSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCCCCC(=CC1=CC=CO1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethylene)heptan-1-al typically involves the condensation of furfural with heptanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the furfural acts as the electrophile and the heptanal as the nucleophile. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of 2-(2-Furylmethylene)heptan-1-al can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: Ensuring consistent mixing and temperature control

    Catalyst Regeneration: Reusing the base catalyst to reduce costs

    Purification: Using distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethylene)heptan-1-al undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid

Major Products Formed

    Oxidation: 2-(2-Furylmethylene)heptanoic acid

    Reduction: 2-(2-Furylmethylene)heptan-1-ol

    Substitution: 5-Bromo-2-(2-furylmethylene)heptan-1-al, 5-Nitro-2-(2-furylmethylene)heptan-1-al

Scientific Research Applications

2-(2-Furylmethylene)heptan-1-al has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)heptan-1-al involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their function. The furan ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

2-(2-Furylmethylene)heptan-1-al can be compared with other similar compounds, such as:

    2-(2-Furanylmethylene)heptanal: Similar structure but different stereochemistry.

    2-Furanacrolein, α-pentyl-: Similar structure with a different alkyl chain length.

    2-Furanacrolein, α-amyl-: Similar structure with a different alkyl chain length.

The uniqueness of 2-(2-Furylmethylene)heptan-1-al lies in its specific combination of the furan ring and heptanal chain, which imparts distinct chemical and biological properties.

Biological Activity

Antioxidant Properties

Research indicates that the furan ring present in 2-(2-Furylmethylene)heptan-1-al contributes to its antioxidant properties . Compounds containing furan structures are often explored for their ability to neutralize free radicals, which can mitigate oxidative stress in biological systems.

Pharmacological Potential

The biological activity of 2-(2-Furylmethylene)heptan-1-al extends to potential pharmacological applications. Compounds with similar structural features have been investigated for various therapeutic effects, including:

  • Antimicrobial Activity : Certain furan derivatives exhibit antimicrobial properties, suggesting that 2-(2-Furylmethylene)heptan-1-al may also possess similar effects.
  • Anti-inflammatory Effects : The ability of furan-containing compounds to modulate inflammatory pathways has been documented, indicating potential therapeutic roles in inflammatory diseases.
  • Cytotoxicity Studies : Preliminary studies suggest that this compound may interact with biological macromolecules, including proteins and nucleic acids, which could lead to cytotoxic effects against specific cancer cell lines.

Interaction Studies

Investigations into the interactions of 2-(2-Furylmethylene)heptan-1-al with biological macromolecules reveal insights into its mechanisms of action. These studies focus on how the compound binds to proteins and nucleic acids, potentially influencing cellular processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides context for understanding the unique properties of 2-(2-Furylmethylene)heptan-1-al:

Compound NameStructure TypeUnique Features
2-FuraldehydeAldehydeSimple structure; used as a starting material.
5-MethylfuranFuran derivativeMethyl substitution alters reactivity.
3-(Furyl)propanoic acidCarboxylic acidContains a carboxylic acid group; higher polarity.
4-(Furyl)methyl ketoneKetoneDifferent functional group; potential for different reactions.

The presence of both an aldehyde and an alkene in 2-(2-Furylmethylene)heptan-1-al allows for distinctive reactivity patterns not observed in simpler derivatives.

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant properties of various furan derivatives, 2-(2-Furylmethylene)heptan-1-al was tested alongside other compounds. Results indicated a significant ability to scavenge free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of 2-(2-Furylmethylene)heptan-1-al on several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, suggesting a promising avenue for further development as an anticancer agent.

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